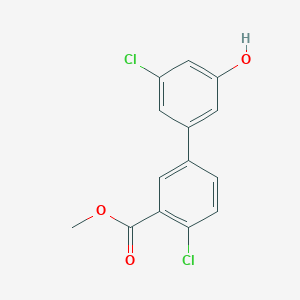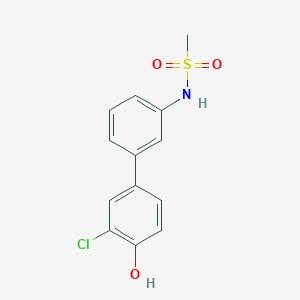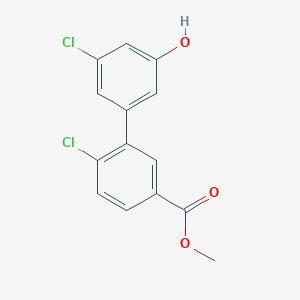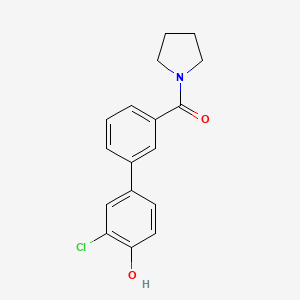
3-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%
Übersicht
Beschreibung
3-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% (MTPT) is a synthetic compound that has been used in a variety of scientific research applications. It is a heterocyclic aromatic compound that is composed of an aromatic ring with four carbon atoms, a chlorine atom, and a phenol group. It is a colorless solid that has a melting point of around 40-41°C and a boiling point of around 160-161°C. It is soluble in organic solvents such as ethanol and methanol, and is insoluble in water. MTPT has been used in a variety of scientific research applications, including biochemical and physiological studies, as well as laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies, as well as laboratory experiments. It has been used to study the effects of various compounds on cell growth and differentiation, as well as the effects of various compounds on enzyme activity. It has also been used to study the effects of various compounds on gene expression and protein synthesis. Additionally, it has been used to study the effects of various compounds on the metabolism of various compounds.
Wirkmechanismus
3-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% works by binding to various proteins and enzymes in the body. It binds to specific proteins and enzymes, such as cytochrome P450 enzymes, and inhibits their activity. This inhibition of activity can lead to changes in cellular processes, such as cell growth and differentiation, as well as changes in gene expression and protein synthesis. Additionally, 3-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% can bind to other proteins and enzymes and modulate their activity.
Biochemical and Physiological Effects
3-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various cytochrome P450 enzymes, leading to changes in cellular processes, such as cell growth and differentiation, as well as changes in gene expression and protein synthesis. Additionally, it has been shown to modulate the activity of other proteins and enzymes, leading to changes in metabolic processes.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has a number of advantages and limitations for use in laboratory experiments. It is relatively easy to synthesize and is soluble in organic solvents, making it easy to use in a variety of experiments. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it useful for studying the effects of various compounds on cell growth and differentiation, as well as the effects of various compounds on gene expression and protein synthesis. However, 3-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% is insoluble in water, making it difficult to use in aqueous solutions. Additionally, 3-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% can bind to other proteins and enzymes, making it difficult to study the effects of specific compounds on specific proteins or enzymes.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% in scientific research. One potential direction is to use 3-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% to study the effects of various compounds on the metabolism of various compounds. Additionally, 3-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% could be used to study the effects of various compounds on the expression of various genes. Additionally, 3-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% could be used to study the effects of various compounds on the activity of various enzymes. Finally, 3-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% could be used to study the effects of various compounds on the structure and function of various proteins.
Synthesemethoden
3-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% can be synthesized by a variety of methods. One common method is the reaction of 3-chloro-4-methoxybenzaldehyde with 3-trifluoromethylaniline in the presence of a base, such as sodium hydroxide. The resulting product is a colorless solid with a melting point of around 40-41°C and a boiling point of around 160-161°C. It is soluble in organic solvents such as ethanol and methanol, and is insoluble in water.
Eigenschaften
IUPAC Name |
3-chloro-5-[4-methoxy-3-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O2/c1-20-13-3-2-8(6-12(13)14(16,17)18)9-4-10(15)7-11(19)5-9/h2-7,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXISYXLKFFOIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686190 | |
| Record name | 5-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)phenol | |
CAS RN |
1261991-28-9 | |
| Record name | 5-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382167.png)




![2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382186.png)

